molecular formula C11H9Cl2NO2 B1456953 2,4-Dichloro-6,7-dimethoxyquinoline CAS No. 72407-17-1

2,4-Dichloro-6,7-dimethoxyquinoline

Cat. No. B1456953
CAS RN: 72407-17-1
M. Wt: 258.1 g/mol
InChI Key: WIGWEFGNYKPEKF-UHFFFAOYSA-N
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Description

“2,4-Dichloro-6,7-dimethoxyquinoline” is a chemical compound with the molecular formula C10H8Cl2N2O2 . It is used as an intermediate in the preparation of potential inhibitors of epidermal growth factor receptor kinases .


Synthesis Analysis

The synthesis of “this compound” involves a reaction mixture containing quinazolinediones and POCl . The mixture is refluxed for several hours to yield the product .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented as a 2D Mol file or a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C10H8Cl2N2O2/c1-15-7-3-5-6 (4-8 (7)16-2)13-10 (12)14-9 (5)11/h3-4H,1-2H3 .


Chemical Reactions Analysis

“this compound” is used as a reactant in the preparation of various bioactive compounds . For example, it can be used to prepare 2-chloro-4,6,7-trimethoxyquinazoline, 2-chloro-6,7-dimethoxy-4(3H)-quinazolinone, 2,4-diamino-6,7-dimethoxy quinazolines, and 2-chloro-4-(3-bromoanilino)-6,7-dimethoxyquinazoline .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 258.1 . The IUPAC name is this compound and the InChI code is 1S/C11H9Cl2NO2/c1-15-9-3-6-7 (12)4-11 (13)14-8 (6)5-10 (9)16-2/h3-5H,1-2H3 .

Scientific Research Applications

  • Synthetic Approaches and Sonochemical Dehalogenation :

    • 2,4-Dichloroquinoline undergoes facile sonochemical dehalogenation. This property is utilized in synthetic chemistry for preparing specific dimethoxyquinolines, which are challenging to produce through traditional methods like the Skraup reaction. This application is particularly relevant in the synthesis of complex organic compounds (Osborne & Warmsley, 1994).
  • Antimicrobial Activity of Derivatives :

    • Derivatives of 2-chloroquinoline, including those with 3,4-dichloro/3,4-dimethoxy groups, have been synthesized and tested for their antimicrobial activity against a range of bacterial and fungal strains. These compounds exhibit potent antibacterial properties, with some derivatives showing higher activity compared to others (Bawa et al., 2009).
  • Identification and Quality Control in Pharmaceutical Analysis :

    • In pharmaceutical analysis, 2,4-dichloro-6,7-dimethoxyquinazoline and its derivatives are identified as potential impurities in active pharmaceutical ingredients (APIs). Techniques such as two-dimensional high-performance liquid chromatography (HPLC) are employed for their selective determination, highlighting its importance in ensuring the purity and quality of pharmaceutical products (Yamamoto et al., 2013).
  • Synthetic Utility in Medicinal Chemistry :

    • The compound and its derivatives are utilized in medicinal chemistry for the synthesis of compounds with potential pharmacological applications. For instance, 2,4-diamino-6,7-dimethoxyquinoline derivatives have been studied as alpha 1-adrenoceptor antagonists and antihypertensive agents, demonstrating significant activity in this domain (Campbell et al., 1988).
  • Solid-phase Synthesis of Quinazoline Libraries :

    • This compound plays a role in the solid-phase synthesis of libraries containing the 2,4-diaminoquinazoline ring system. This method involves key steps like reaction with polymer-bound amines and subsequent product cleavage from the support, indicating its role in combinatorial chemistry and drug discovery (Dener et al., 2001).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

“2,4-Dichloro-6,7-dimethoxyquinoline” is used as an intermediate in the preparation of potential inhibitors of epidermal growth factor receptor kinases . Future research could focus on exploring its potential applications in the field of medicinal chemistry, particularly as a substrate competitive inhibitor of G9a .

Biochemical Analysis

Biochemical Properties

2,4-Dichloro-6,7-dimethoxyquinoline plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of certain methyltransferases, including G9a and GLP (G9a-like protein) . These enzymes are involved in the methylation of histone proteins, which is a crucial process in the regulation of gene expression. The interaction between this compound and these enzymes is characterized by its ability to bind to the active site, thereby inhibiting their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of G9a and GLP leads to changes in histone methylation patterns, which can alter gene expression profiles and impact cellular functions such as proliferation, differentiation, and apoptosis . Additionally, this compound has been shown to affect the expression of non-histone proteins, further influencing cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a competitive inhibitor of G9a and GLP by occupying the substrate binding site of these enzymes, preventing the methylation of histone and non-histone proteins . This inhibition leads to changes in gene expression and cellular function. Additionally, this compound may interact with other proteins and enzymes, contributing to its overall biochemical activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating gene expression and cellular functions. At higher doses, it may induce toxic or adverse effects, including cytotoxicity and apoptosis . Threshold effects have been observed, indicating that careful dosage optimization is crucial for its therapeutic application.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s effects on metabolic flux and metabolite levels are areas of active research. Understanding these pathways is essential for elucidating its pharmacokinetics and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s ability to cross cellular membranes and reach its target sites is critical for its biochemical activity .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular distribution provides insights into its mechanism of action and potential therapeutic applications .

properties

IUPAC Name

2,4-dichloro-6,7-dimethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO2/c1-15-9-3-6-7(12)4-11(13)14-8(6)5-10(9)16-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGWEFGNYKPEKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CC(=N2)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60728319
Record name 2,4-Dichloro-6,7-dimethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72407-17-1
Record name 2,4-Dichloro-6,7-dimethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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